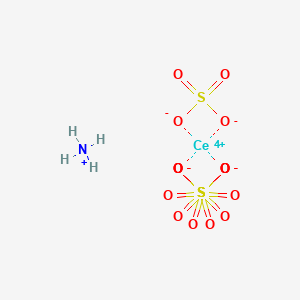

Azanium;cerium(4+);tetrasulfate

Description

Azanium; cerium(4+); tetrasulfate (CAS: 18923-36-9), also known as ammonium cerium(IV) sulfate tetrahydrate, is a coordination compound with the molecular formula CeH₁₆N₂O₁₆S₃ and a molecular weight of 536.44 g/mol . It consists of a cerium(4+) cation coordinated by sulfate anions and ammonium counterions, forming a tetrahydrate structure. This compound is commercially recognized by synonyms such as ceric ammonium sulfate and tetraammonium cerium(IV) sulfate .

Properties

Molecular Formula |

CeH4NO16S4-3 |

|---|---|

Molecular Weight |

542.4 g/mol |

IUPAC Name |

azanium;cerium(4+);tetrasulfate |

InChI |

InChI=1S/Ce.H3N.4H2O4S/c;;4*1-5(2,3)4/h;1H3;4*(H2,1,2,3,4)/q+4;;;;;/p-7 |

InChI Key |

NGJSQDJYFBNPMS-UHFFFAOYSA-G |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Cerium Dioxide and Sulfuric Acid with Ammonium Sulfate

One classical and experimentally validated method involves reacting cerium dioxide (CeO₂) with concentrated sulfuric acid (H₂SO₄) in the presence of ammonium sulfate $$(\text{NH}4)2\text{SO}_4$$. This method is based on the fusion or reflux of the reagents to form ammonium cerium(IV) sulfate dihydrate.

$$

\text{CeO}2 + 2 \text{H}2\text{SO}4 + 2 (\text{NH}4)2\text{SO}4 \rightarrow (\text{NH}4)4\text{Ce(SO}4)4 \cdot 2\text{H}_2\text{O}

$$

- CeO₂ (reagent grade) is mixed with stoichiometric amounts of ammonium sulfate and an excess of concentrated sulfuric acid (typically 95-96%).

- The mixture is heated gradually, often in a round-bottom flask with reflux, up to temperatures around 200–250 °C.

- During heating, the initially viscous slurry changes color from pale yellow to reddish-brown, indicating formation of the cerium(IV) sulfate complex.

- After cooling, the solid cake is dissolved in cold deionized water to yield a clear amber solution containing ammonium cerium(IV) sulfate.

- Crystallization and subsequent drying yield the dihydrate salt.

- The reaction mixture is highly acidic and corrosive; stainless steel tools are unsuitable due to rapid corrosion.

- Washing and purification are performed using ethanol or glacial acetic acid to soften and clean the product.

- The product is sensitive to moisture and should be stored in a desiccator to maintain integrity.

This method, while straightforward, often leaves unreacted CeO₂ if heating or mixing is insufficient and requires careful control of temperature and stoichiometry for optimal yield.

Preparation via Cerium Carbonate Oxidation and Sulfate Crystallization

A patented method for preparing high-purity ammonium cerium(IV) sulfate involves a multi-step process starting from cerium carbonate (Ce₂(CO₃)₃):

- Dissolution: Cerium carbonate is dissolved in sulfuric acid to form cerous sulfate (Ce(III) sulfate) solution.

- Oxidation: The cerous sulfate solution is oxidized by adding a mixture of ammonia water and hydrogen peroxide, converting Ce(III) to Ce(IV).

- Crystallization: Additional sulfuric acid is added, and the mixture is heated to induce crystallization of ammonium cerium(IV) sulfate.

- Isolation: The crystals are filtered or centrifuged, washed, and dried to obtain high-purity product (>99.99% purity, Ce(IV)/total Ce > 99.5%).

This method is environmentally friendly ("green cycle") and yields a product with excellent solubility and purity, suitable for sensitive applications.

Precipitation from Cerium(IV) Salt and Sulfate Ion Solutions

Another approach involves the controlled precipitation of basic ceric sulfate from aqueous solutions:

- A solution containing cerium(IV) salt (e.g., cerium(IV) nitrate or sulfate) with a cerium concentration ranging from 0.3 to 2 mol/L is prepared.

- A sulfate ion-containing solution is prepared separately, often from ammonium sulfate or sulfuric acid diluted to an acidity between 0.1 N and 0.5 N.

- The two solutions are mixed, either simultaneously or by gradual addition of the cerium(IV) solution to the sulfate solution, at temperatures between 70 °C and reflux (~100 °C).

- The mixture is aged for 2 to 24 hours to complete precipitation.

- The precipitate is then filtered, washed, and dried to yield the cerium(IV) sulfate complex.

This method emphasizes purity and porosity control of the final cerium oxide product obtained after calcination of the precipitate. The sulfate ion to cerium(IV) molar ratio is critical, optimally between 0.3 and 0.4, to ensure complete precipitation and product quality.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Product Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct fusion of CeO₂ + H₂SO₄ + (NH₄)₂SO₄ | Cerium dioxide, sulfuric acid, ammonium sulfate | Heating up to 250 °C, reflux, stirring | Not explicitly stated, moderate to high | Moderate, incomplete reaction possible | Requires careful temperature control; corrosive mixture |

| Cerium carbonate oxidation + crystallization | Cerium carbonate, sulfuric acid, ammonia, H₂O₂ | Oxidation with H₂O₂, heating for crystallization | >99.99% | Not specified | Green, high purity, good solubility |

| Precipitation from cerium(IV) salt + sulfate solution | Cerium(IV) salt solution, ammonium sulfate or sulfuric acid | 70–100 °C, aging 2–24 h, controlled molar ratios | High (not quantified) | Not specified | Emphasis on porosity and purity for oxide precursor |

| Ammonium cerium nitrate double salt method | Cerium nitrate, ammonia, oxidant, nitric acid, ammonium nitrate | Room temperature to 120 °C, oxidation and crystallization steps | >99% | >80% | Related compound; demonstrates oxidation control |

Chemical Reactions Analysis

Types of Reactions

Azanium;cerium(4+);tetrasulfate undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Reduction: It can be reduced to cerium(III) sulfate in the presence of reducing agents.

Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic conditions.

Reduction: Reducing agents such as sodium sulfite and ascorbic acid are used under controlled conditions to reduce cerium(IV) to cerium(III).

Substitution: Various anions such as chloride, nitrate, and phosphate can be used in substitution reactions.

Major Products Formed

Oxidation: The major products include oxidized organic compounds and cerium(III) sulfate.

Reduction: The primary product is cerium(III) sulfate.

Substitution: The products depend on the anions used in the reaction, resulting in compounds like cerium(IV) chloride or cerium(IV) nitrate.

Scientific Research Applications

Catalytic Applications

Oxidation Reactions

Azanium;cerium(4+);tetrasulfate is widely recognized for its strong oxidizing properties, making it an effective catalyst in organic synthesis. It participates in oxidation-reduction reactions, often acting as an electron acceptor in acidic environments. This compound facilitates the oxidation of alcohols to carbonyl compounds and has been utilized in the synthesis of various organic molecules due to its ability to generate reactive intermediates efficiently.

Case Study: Organic Synthesis

In a study focusing on the synthesis of complex organic molecules, azanium;cerium(4+);tetrasulfate was employed to catalyze the oxidation of primary alcohols. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a catalytic agent in organic transformations.

Analytical Chemistry

Colorimetric Methods

The compound is utilized in analytical chemistry for colorimetric assays due to its ability to produce distinct color changes upon reaction with various substrates. This property is particularly useful in determining the concentration of certain analytes in solution.

Case Study: Determination of Phenolic Compounds

A notable application involved using azanium;cerium(4+);tetrasulfate in a colorimetric method for detecting phenolic compounds in environmental samples. The method demonstrated high sensitivity and specificity, allowing for accurate quantification of phenolic pollutants in water samples.

Biochemical Applications

Influence on Cellular Processes

Azanium;cerium(4+);tetrasulfate has been studied for its biological activity, primarily attributed to its strong oxidizing nature. It can influence cellular processes by modulating oxidative stress levels within cells, which has implications for therapeutic applications.

Mechanism of Action

The mechanism by which azanium;cerium(4+);tetrasulfate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets include various organic and inorganic molecules that undergo oxidation. The pathways involved include electron transfer processes where cerium(IV) is reduced to cerium(III) while oxidizing the target molecules.

Comparison with Similar Compounds

Key Properties :

- Appearance : Yellow-orange crystalline solid .

- Solubility : Moderately soluble in water (9.84 g/100 mL at 20°C for anhydrous Ce(SO₄)₂) but hydrolyzes in excess water, forming CeO₂ .

- Oxidizing Capacity : Cerium(IV) acts as a strong oxidizer in acidic conditions, facilitating redox reactions such as chlorine generation from HCl .

Cerium(IV) sulfate and its ammonium derivatives exhibit unique redox and structural characteristics. Below is a comparative analysis with analogous compounds:

Europium Sulfates

Europium (Eu) is the only lanthanide with variable oxidation states (III/II) comparable to Ce(IV/III), though its chemistry differs significantly:

Key Insight : Ce(IV) sulfate is more soluble and redox-active than Eu(III) sulfate. Eu(II) sulfate’s insolubility limits its utility in aqueous reactions .

Zirconium(IV) Sulfate

Zirconium(IV) sulfate (Zr(SO₄)₂·4H₂O) shares the +4 oxidation state with Ce(IV) but belongs to Group 4:

Key Insight: Zirconium(IV) sulfate is more hydrolytically stable and forms robust organometallic complexes, unlike Ce(IV), which is prone to reduction .

Thorium(IV) Sulfate

Thorium(Th⁴⁺) sulfate, an actinide analogue, shares tetravalency but differs in toxicity and radioactivity:

| Property | Ce(SO₄)₂ | Th(SO₄)₂ |

|---|---|---|

| Radioactivity | Non-radioactive | Radioactive (α-emitter) |

| Toxicity | Low | High (regulated) |

| Coordination Chemistry | Forms labile Ce⁴⁺ complexes | Forms stable Th⁴⁺ complexes |

Key Insight : Thorium’s radioactivity restricts its use compared to Ce(IV) compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing azanium;cerium(4+);tetrasulfate in a laboratory setting?

- Methodological Answer : Synthesis typically involves dissolving stoichiometric amounts of cerium(IV) oxide (CeO₂) and ammonium sulfate in concentrated sulfuric acid under controlled heating (60–80°C). The mixture is then cooled to precipitate the compound, followed by recrystallization from water to enhance purity. Key parameters include pH control (maintained at <2 to prevent hydrolysis of Ce⁴⁺) and rigorous exclusion of reducing agents to preserve the +4 oxidation state of cerium. Characterization via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectroscopy (ICP-OES) is essential to confirm composition .

Q. What analytical techniques are most effective for characterizing the purity and structure of azanium;cerium(4+);tetrasulfate?

- Methodological Answer :

- XRD : Resolves crystal structure and identifies phase purity by comparing experimental patterns with reference data.

- Thermogravimetric Analysis (TGA) : Determines hydration states by measuring mass loss upon heating.

- ICP-OES : Quantifies cerium and sulfate content to verify stoichiometry.

- UV-Vis Spectroscopy : Monitors Ce⁴⁺ electronic transitions (e.g., absorption bands near 300–400 nm) to assess redox stability.

- Raman Spectroscopy : Identifies sulfate vibrational modes (e.g., symmetric stretching at ~980 cm⁻¹) .

Q. What safety precautions are necessary when handling azanium;cerium(4+);tetrasulfate in laboratory environments?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as Ce⁴⁺ compounds are strong oxidizers.

- Work in a fume hood to prevent inhalation of sulfate aerosols.

- Store in airtight containers away from organic materials (risk of exothermic reactions).

- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic efficiencies of azanium;cerium(4+);tetrasulfate in redox reactions?

- Methodological Answer : Contradictions often arise from variations in experimental conditions:

- pH Effects : Ce⁴⁺’s oxidizing power decreases at higher pH due to hydrolysis. Standardize pH (e.g., 1–2 in sulfuric acid media).

- Concentration Dependence : Catalytic activity may plateau at high Ce⁴⁺ concentrations due to aggregation. Perform kinetic studies across a dilution series.

- Substrate Specificity : Compare results across substrates (e.g., organic vs. inorganic reductants) to identify mechanistic differences.

- Example : In electrochemical incineration, Ce⁴⁺ increased CO₂ yield by 100% compared to Ce-free systems (17.5 × 10⁻³ mol vs. 35 × 10⁻³ mol in 24 hours) .

Q. What challenges arise in incorporating Ce⁴⁺ ions into oxide matrices (e.g., zirconia), and how can they be mitigated?

- Methodological Answer :

- Ionic Radius Mismatch : Ce⁴⁺ (0.94 Å) has a larger ionic radius than Zr⁴⁺ (0.84 Å), leading to lattice strain. Mitigate by doping at low concentrations (<5 mol%) or using defect-tolerant synthesis (e.g., hydrothermal methods).

- Redox Instability : Ce⁴⁺ may reduce to Ce³⁺ under reducing conditions. Use inert atmospheres or oxidizing agents (e.g., O₂ flow) during calcination.

- Characterization : Employ X-ray absorption near-edge structure (XANES) to confirm Ce oxidation state in the final material .

Q. How does the oxidation state of cerium influence mechanistic pathways in sulfate-mediated catalytic cycles?

- Methodological Answer :

- Ce⁴⁺ as Oxidant : Initiates radical chain reactions via sulfate radical (SO₄•⁻) generation, e.g., in advanced oxidation processes (AOPs) for pollutant degradation.

- Ce³⁺/Ce⁴⁺ Redox Couple : Enables catalytic cycles in electrochemical systems. For example, Ce⁴⁺ enhances CO₂ evolution by 100% in fecal waste electrolysis by regenerating active oxidants .

- Experimental Design : Use cyclic voltammetry to map redox potentials and electron paramagnetic resonance (EPR) to detect radical intermediates.

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data for azanium;cerium(4+);tetrasulfate in aqueous systems?

- Methodological Answer :

- Temperature Dependence : Solubility increases with temperature but decreases sharply above 80°C due to decomposition. Standardize reporting at 25°C.

- Ionic Strength Effects : High sulfate concentrations (e.g., >1 M) reduce solubility via common-ion effect. Use speciation software (e.g., PHREEQC) to model ion activity.

- Contamination Checks : Impurities like Ce³⁺ (from partial reduction) can skew results. Validate via cerimetric titration or XANES .

Q. What statistical approaches are recommended for analyzing reproducibility in cerium-sulfate complex studies?

- Methodological Answer :

- Error Propagation : Quantify uncertainties in synthesis (e.g., weighing errors) and analysis (e.g., ICP-OES ±2% RSD).

- ANOVA Testing : Compare batch-to-batch variability in catalytic performance.

- Outlier Detection : Use Grubbs’ test to identify anomalous data points in kinetic studies .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.